molecular formula C21H21NO5 B2728551 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(methoxymethyl)azetidine-3-carboxylic acid CAS No. 2361645-33-0

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(methoxymethyl)azetidine-3-carboxylic acid

Cat. No.: B2728551
CAS No.: 2361645-33-0
M. Wt: 367.401
InChI Key: HSYCSRWXSYXSNB-UHFFFAOYSA-N
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Description

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(methoxymethyl)azetidine-3-carboxylic acid is a protected azetidine derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) group on the nitrogen and a methoxymethyl substituent at the 3-position of the azetidine ring. The carboxylic acid moiety at the 3-position makes it a versatile building block in medicinal chemistry, particularly in peptide synthesis, where the Fmoc group serves as a temporary protecting group during solid-phase synthesis .

The compound’s structural rigidity and polar functional groups enhance its utility in designing conformationally constrained peptides or small-molecule therapeutics.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-(methoxymethyl)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-26-13-21(19(23)24)11-22(12-21)20(25)27-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYCSRWXSYXSNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(methoxymethyl)azetidine-3-carboxylic acid typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride or similar reagents.

    Attachment of the Fmoc Group: The Fmoc group is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(methoxymethyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(methoxymethyl)azetidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used in the synthesis of peptides and other complex molecules due to its Fmoc protecting group.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(methoxymethyl)azetidine-3-carboxylic acid involves its ability to protect amine groups during chemical reactions. The Fmoc group can be selectively removed under mild conditions, allowing for the stepwise synthesis of peptides and other molecules. The methoxymethyl group provides additional stability and reactivity to the compound.

Comparison with Similar Compounds

Structural and Functional Insights

  • Methoxymethyl vs. Hydroxy ( vs. Target) : The methoxymethyl group in the target compound increases lipophilicity (LogP ~2.5–3.0 estimated) compared to the hydroxy analog (LogP ~1.8), which may improve membrane permeability in drug candidates . However, the hydroxy derivative’s H-bonding capacity makes it more water-soluble, advantageous for aqueous-phase reactions.
  • Ethynyl Substituent (): The 3-ethynyl group enables click chemistry (e.g., azide-alkyne cycloaddition), facilitating rapid bioconjugation.
  • Oxetane vs. Azetidine () : Oxetane derivatives exhibit reduced ring strain compared to azetidines, improving metabolic stability. However, azetidines are more common in peptide mimetics due to better mimicry of proline-like structures .

Biological Activity

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(methoxymethyl)azetidine-3-carboxylic acid, commonly referred to as Fmoc-Azetidine, is a chiral azetidine derivative that plays a significant role in medicinal chemistry, particularly in peptide synthesis. This compound is characterized by its fluorenylmethyloxycarbonyl (Fmoc) protecting group, which provides stability and ease of removal under mild conditions, making it an essential component in the synthesis of peptides and other bioactive molecules.

  • Molecular Formula : C₁₉H₁₇NO₄
  • Molecular Weight : 323.34 g/mol
  • CAS Number : 374791-02-3

The primary biological activity of Fmoc-Azetidine revolves around its function as a protecting group during peptide synthesis. The Fmoc group stabilizes the amino acid, allowing for selective deprotection under basic conditions. This mechanism facilitates the sequential addition of amino acids to form peptides, which are crucial in various biological processes.

Medicinal Chemistry

Fmoc-Azetidine has been extensively investigated for its potential applications in drug development. Its stability and the ability to undergo selective deprotection make it a valuable tool in synthesizing complex peptides that can act as therapeutics. For example, it has been used in the synthesis of peptide-based inhibitors targeting specific enzymes involved in various diseases.

Enzyme Interactions

Research indicates that Fmoc-Azetidine can influence enzyme-substrate interactions. Its structural properties allow it to mimic natural substrates, which can be useful in studying enzyme kinetics and mechanisms. Studies have shown that compounds with similar structures can exhibit varying levels of inhibition against specific enzymes, highlighting the importance of structural modifications in drug design.

Case Studies

  • Peptide Synthesis : In a study focusing on the synthesis of bioactive peptides, Fmoc-Azetidine was utilized as a key intermediate. The resulting peptides demonstrated enhanced biological activity against cancer cell lines, suggesting that modifications at the azetidine nitrogen could lead to more potent analogs.
  • Antimicrobial Activity : Another investigation explored the antimicrobial properties of peptides synthesized using Fmoc-Azetidine derivatives. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, underscoring the compound's potential in developing new antimicrobial agents.

Comparative Analysis

To better understand the biological activity of Fmoc-Azetidine relative to similar compounds, a comparison table is provided below:

Compound NameStructureBiological ActivityApplications
Fmoc-AzetidineFmoc-AzetidinePeptide synthesis, enzyme interactionsDrug development
Fmoc-AlanineFmoc-AlanineModerate activityBasic peptide synthesis
Fmoc-GlycineFmoc-GlycineLow activityGeneral use in peptide synthesis

Q & A

Q. What are the critical steps in synthesizing 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(methoxymethyl)azetidine-3-carboxylic acid, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves:
  • Azetidine Ring Formation : Cyclization of β-amino acid derivatives using reagents like EDCI/HOBt under anhydrous conditions (e.g., DMF solvent, 0–5°C) to form the azetidine core .
  • Fmoc Protection : Introduction of the Fmoc group via reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dichloromethane (DCM) with a base like triethylamine (TEA) to protect the amine .
  • Methoxymethyl Functionalization : Alkylation using methoxymethyl chloride in THF with NaH as a base at −20°C to room temperature .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity. Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms purity .

Q. How does the Fmoc group enhance the compound’s utility in peptide synthesis?

  • Methodological Answer : The Fmoc group acts as a temporary protecting group for the azetidine amine:
  • Stability : Resists acidic conditions (e.g., TFA) but is cleaved under basic conditions (20% piperidine in DMF), enabling selective deprotection during solid-phase peptide synthesis (SPPS) .
  • Compatibility : Allows sequential coupling of amino acids without side-chain interference. For example, Fmoc removal kinetics can be monitored via UV absorbance at 301 nm .

Q. What analytical techniques are essential for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (DMSO-d6_6 or CDCl3_3) identify methoxymethyl protons (δ 3.3–3.5 ppm) and Fmoc aromatic protons (δ 7.2–7.8 ppm). 2D NMR (COSY, HSQC) resolves azetidine ring conformation .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]+^+ at m/z 432.18) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for verifying the methoxymethyl group’s spatial arrangement .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in methoxymethylation?

  • Methodological Answer :
  • Solvent Screening : THF or DMF enhances nucleophilicity of the azetidine nitrogen compared to less polar solvents. Anhydrous conditions prevent hydrolysis of methoxymethyl chloride .
  • Temperature Control : Slow addition of NaH at −20°C minimizes side reactions (e.g., over-alkylation), with gradual warming to RT for completion .
  • Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems, boosting yields from 60% to >85% .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

  • Methodological Answer :
  • Acidic Stability : The Fmoc group’s fluorenyl moiety provides steric hindrance, preventing protonation of the carbamate linkage in TFA (pH < 2). Computational DFT studies show a 15 kcal/mol activation barrier for acid-catalyzed cleavage .
  • Base Sensitivity : Piperidine induces β-elimination via deprotonation of the carbamate’s methylene group, forming a conjugated diene (UV-active at 301 nm). Kinetic studies (pH 8–10) reveal pseudo-first-order degradation with t1/2t_{1/2} = 5–10 min .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking Studies : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., proteases). The methoxymethyl group’s ether oxygen forms hydrogen bonds with catalytic residues (ΔG ≈ −8.2 kcal/mol) .
  • Molecular Dynamics (MD) : GROMACS simulations (100 ns, CHARMM36 force field) assess conformational stability in aqueous vs. lipid bilayer environments. Root-mean-square deviation (RMSD) < 2 Å indicates rigid azetidine ring behavior .
  • QSAR Analysis : Correlates substituent electronic parameters (Hammett σ) with inhibitory activity against bacterial penicillin-binding proteins (R2^2 = 0.89) .

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